1,4-Bis(3-aminopropyl)piperazine

Beschreibung

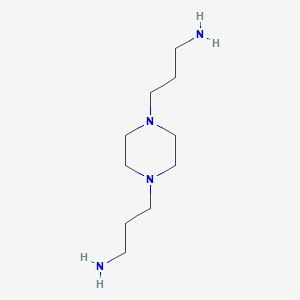

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N4/c11-3-1-5-13-7-9-14(10-8-13)6-2-4-12/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSNPFGLKGCWGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N4 | |

| Record name | BIS (AMINOPROPYL) PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022246 | |

| Record name | 1,4-Piperazinedipropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bis (aminopropyl) piperazine appears as a colorless liquid with a faint fishlike odor. Corosive to tissue. Burns, although requiring some effort to ignite. Produces toxic oxides of nitrogen during combustion., Liquid | |

| Record name | BIS (AMINOPROPYL) PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Piperazinedipropanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7209-38-3 | |

| Record name | BIS (AMINOPROPYL) PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Bis(3′-aminopropyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7209-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Piperazinedipropanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007209383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Piperazinedipropanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Piperazinedipropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-bis(3-aminopropyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-PIPERAZINEDIPROPANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GVX6C734B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Chemical Reactivity and Derivatization Strategies

Oxidation Reactions of Amine Groups

The amine groups of 1,4-Bis(3-aminopropyl)piperazine are susceptible to oxidation, leading to the formation of corresponding amine oxides. This transformation typically involves the reaction of the amine with an oxidizing agent, where the nitrogen atom is oxidized. While specific studies detailing the oxidation of this compound are not extensively documented in publicly available literature, the general reactivity of primary and tertiary amines suggests that both types of amine groups within the molecule can undergo oxidation. The primary amine groups at the termini of the propyl chains and the tertiary amines within the piperazine (B1678402) ring can be oxidized to their respective N-oxides.

The oxidation of polyamines is a significant area of study, particularly in biological systems where amine oxidases catalyze the oxidative deamination of primary and secondary amino groups. nih.gov These enzymatic reactions typically produce aldehydes, hydrogen peroxide, and ammonia. nih.govnih.gov In synthetic chemistry, various reagents can be employed for the oxidation of amines. The specific products formed would depend on the oxidant used and the reaction conditions. For instance, controlled oxidation could potentially lead to the selective formation of primary amine oxides or tertiary amine oxides.

It is also noted that the oxidation of piperazine derivatives can be catalyzed by metal ions such as iron and copper. researchgate.net This catalytic oxidation can be complex, leading to a variety of degradation products. researchgate.net

Table 1: Potential Oxidation Products of this compound

| Oxidized Group | Product |

| Primary Amine | 1,4-Bis(3-(aminooxy)propyl)piperazine |

| Tertiary Amine | This compound-1,4-dioxide |

Note: The table represents potential products based on general amine chemistry, as specific experimental data for the oxidation of this compound is limited.

Reduction Reactions to Secondary Amines

The primary amine groups of this compound can be converted to secondary amines through reductive amination. This two-step process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding secondary amine. libretexts.orgorganic-chemistry.org

A variety of reducing agents can be employed for the reduction of the imine intermediate, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. researchgate.netmdma.ch The choice of reducing agent can influence the reaction's efficiency and selectivity.

For example, a derivative of this compound has been shown to react with isobutyraldehyde, followed by reduction with sodium triacetoxyborohydride (B8407120) (STAB), to yield the corresponding N-isobutylated secondary amine. researchgate.net This demonstrates the feasibility of selectively alkylating the primary amine positions.

Table 2: Examples of Reductive Amination Reactions

| Carbonyl Compound | Reducing Agent | Product Type |

| Aldehyde (e.g., Formaldehyde, Acetaldehyde) | Sodium Borohydride (NaBH₄) | N-alkylated secondary amine |

| Ketone (e.g., Acetone) | Sodium Cyanoborohydride (NaBH₃CN) | N-iso-alkylated secondary amine |

| Isobutyraldehyde | Sodium Triacetoxyborohydride (STAB) | N-isobutyl secondary amine |

The reductive amination pathway provides a versatile method for introducing a wide range of substituents onto the terminal nitrogen atoms of the this compound scaffold, allowing for the synthesis of diverse libraries of compounds with potentially novel properties.

Nucleophilic Substitution Reactions of Aminopropyl Groups

The primary amine groups of the aminopropyl side chains in this compound are effective nucleophiles and can participate in nucleophilic substitution reactions. These reactions typically involve the displacement of a leaving group from an electrophilic substrate by the amine's lone pair of electrons.

A common application of this reactivity is N-alkylation, where the primary amine reacts with an alkyl halide to form a secondary amine. To favor mono-alkylation and avoid the formation of tertiary amines and quaternary ammonium (B1175870) salts, it is often necessary to use a large excess of the diamine or to employ protecting group strategies.

The synthesis of derivatives of this compound has been described through its reaction with various electrophiles. For instance, reaction with benzyl-4-(3-bromopropyl)piperazine-1-carboxylate, followed by deprotection and further functionalization, has been used to generate a series of N-alkylated piperazine side chain-based compounds. nih.gov

Table 3: Examples of Nucleophilic Substitution Reactions

| Electrophile | Reaction Type | Product Type |

| Alkyl Halide (e.g., Alkyl Iodide) | N-Alkylation | Secondary Amine |

| Acyl Chloride | N-Acylation | Amide |

| Sulfonyl Chloride | N-Sulfonylation | Sulfonamide |

| Benzyl-4-(3-bromopropyl)piperazine-1-carboxylate | N-Alkylation | Substituted Piperazine Derivative |

The nucleophilicity of the primary amines makes this compound a valuable building block for the construction of more complex molecules through the formation of new carbon-nitrogen bonds.

Advanced Characterization Techniques and Spectroscopic Analysis

Spectroscopic Elucidation of Molecular Structure

Spectroscopic analysis provides a detailed view of the molecular framework of 1,4-Bis(3-aminopropyl)piperazine, with each technique offering unique insights into its constituent atoms and their chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to characterize this compound.

Proton NMR (¹H NMR) spectroscopy of this compound provides information on the different types of protons and their neighboring atoms. The spectrum reveals distinct signals corresponding to the various hydrogen atoms in the aminopropyl and piperazine (B1678402) moieties. chemicalbook.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.74 | t | 4H | -CH₂-N (propyl) |

| 2.45 | t | 4H | -CH₂-N (piperazine) |

| 2.37 | s | 8H | -CH₂- (piperazine ring) |

| 1.65 | p | 4H | -CH₂- (central, propyl) |

| 1.34 | s | 4H | -NH₂ |

Data sourced from publicly available spectra. Chemical shifts may vary slightly depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. chemicalbook.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 57.0 | -CH₂-N (propyl) |

| 53.5 | -CH₂-N (piperazine) |

| 41.8 | -CH₂-NH₂ |

| 28.1 | -CH₂- (central, propyl) |

Data sourced from publicly available spectra. Chemical shifts may vary slightly depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound. The FT-IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule. For instance, the N-H stretching vibrations of the primary amine groups and the C-N stretching vibrations of the piperazine ring and alkyl chains are readily identifiable. The conformity of the FT-IR spectrum is a key parameter in the identification of this compound. thermofisher.com

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3250 | N-H Stretch | Primary Amine |

| 2930 - 2800 | C-H Stretch | Alkane |

| 1470 - 1440 | C-H Bend | Alkane |

| 1150 - 1050 | C-N Stretch | Amine |

Data is representative of typical spectral regions for the indicated functional groups.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ corresponds to the molecular weight of the compound, which is 200.32 g/mol . nist.govsigmaaldrich.com The fragmentation pattern offers further structural confirmation by showing characteristic losses of fragments from the parent molecule. nist.gov

X-ray Diffraction Studies

X-ray diffraction (XRD) is a cornerstone technique for elucidating the atomic and molecular structure of crystalline materials. Both single-crystal and powder XRD methods have been employed to characterize this compound (BAPP), primarily in its role as a ligand in metal complexes and as a functionalizing agent for various substrates.

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and crystallographic parameters. While data on the pure compound is sparse, numerous studies have detailed the crystal structure of metal complexes incorporating BAPP as a ligand.

These analyses reveal that BAPP is a versatile ligand capable of coordinating with metal centers in different ways. In a dinuclear cadmium complex, [Cd2{SSi(OtBu)3}4(μ-BAPP)], the BAPP molecule acts as a bridging ligand, chelating to the metal centers through its tertiary and primary nitrogen atoms. iucr.org Similarly, in a palladium complex, [Pd(BAPP)][PdCl4], the structure was confirmed through the growth of brown, needle-like crystals suitable for X-ray analysis. nih.govrsc.org In complexes with macrocycles formed from BAPP, the piperazine ring, typically found in a chair conformation, adopts a boat conformation to facilitate the coordination of the tertiary amino nitrogen atoms with the metal center. nih.gov

Detailed crystallographic data for several BAPP-containing complexes have been reported, highlighting its structural role.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| [Cd2{SSi(OtBu)3}4(μ-BAPP)] (1) | Monoclinic | P21/n | Not specified in abstract | iucr.org |

| [Cd{SSi(OtBu)3}2(μ-BAPP)]n (2) | Monoclinic | P21/n | Not specified in abstract | iucr.org |

| (C10N4H28)[Cd3Cl10(H2O)]·H2O | Monoclinic | P21/n | a = 9.5808(17) Å, b = 9.8438(18) Å, c = 16.050(3) Å, β = 93.142(6)° | researchgate.net |

Powder X-ray Diffraction (XRD)

Powder X-ray diffraction is instrumental in confirming the crystalline nature of materials and identifying phases. This technique has been used to characterize materials functionalized with BAPP. For instance, XRD analysis confirmed the good crystallinity of nanocomposite catalysts loaded with rhenium nanostructures, where BAPP was used to modify the polymeric support. nih.gov It has also been employed to characterize chitosan-based sorbent materials that were chemically modified with BAPP to enhance their functionality. mdpi.commdpi.com

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample, which helps in verifying its empirical formula. This method has been crucial in confirming the successful synthesis of BAPP-containing metal complexes and functionalized polymers.

For metal complexes, the experimentally determined elemental composition is compared with the theoretically calculated values to confirm the structure. iucr.org For example, the analysis of a novel Palladium(II) double complex, [Pd(BAPP)][PdCl4], showed a close correlation between the found and calculated percentages of C, H, and N. nih.govrsc.org In the context of material modification, elemental analysis has demonstrated the successful incorporation of BAPP onto a chitosan (B1678972) backbone by quantifying the increase in nitrogen content. mdpi.com

| Compound | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| [Cd2{SSi(OtBu)3}4(μ-BAPP)] | C | 45.14 | 45.14 | iucr.org |

| H | 8.62 | 8.57 | ||

| N | 3.63 | 3.65 | ||

| S | 8.31 | 8.35 | ||

| [Cd{SSi(OtBu)3}2(μ-BAPP)]n | C | 46.85 | 46.71 | iucr.org |

| H | 9.02 | 9.14 | ||

| N | 6.43 | 6.44 | ||

| S | 7.36 | 7.12 | ||

| [Pd(BAPP)][PdCl4] | C | 21.64 | 21.00 | rsc.org |

| H | 4.36 | 4.32 | ||

| N | 10.10 | 10.06 |

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are particularly important for understanding the thermal stability and decomposition behavior of compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and composition. TGA has been applied to various BAPP-containing materials.

The TGA of chitosan modified with BAPP (CH-ANP) showed a two-step degradation process: an initial 6% mass loss at 55°C (328 K) due to water, followed by the main polymer degradation at 296°C (569 K) with a 58% mass loss. mdpi.com Metal complexes of BAPP also exhibit distinct thermal behaviors. A 2D open-framework cadmium(II) complex templated by BAPP was found to be stable up to 107°C (380 K), with decomposition occurring at 175°C. researchgate.net In other metal complexes, the ligand decomposition was observed in a broad peak between 310-370°C. biointerfaceresearch.com Polyimides synthesized using BAPP have also been characterized by TGA to evaluate their high thermal stability. researchgate.netscispace.com

| Material | Temperature (°C) | Mass Loss (%) | Event | Reference |

|---|---|---|---|---|

| Chitosan modified with BAPP (CH-ANP) | 55 | 6 | Water loss | mdpi.com |

| 296 | 58 | Polymer degradation | ||

| Cadmium(II) complex | 175 | Not specified | Decomposition | researchgate.net |

| Metal complexes with BAPP-derived ligand | 310-370 | Not specified | Ligand decomposition | biointerfaceresearch.com |

Differential Thermal Analysis (DTA)

DTA is a technique where the temperature difference between a sample and an inert reference is measured as a function of temperature. It is used to detect physical and chemical changes such as phase transitions, crystallization, and decomposition. DTA has been used in conjunction with TGA to characterize novel polyimides prepared from BAPP and pyromellitic dianhydride. researchgate.netscispace.com This combined analysis provides a comprehensive understanding of the thermal properties of these polymers. tubitak.gov.tr Similarly, DTA-TG analysis was employed to study the thermal stability of a 2D open-framework cadmium(II) complex templated by BAPP, revealing its stability up to 380 K (107°C). researchgate.net

Coordination Chemistry and Metal Complexation

1,4-Bis(3-aminopropyl)piperazine as a Polydentate Ligand

This compound (BAPP) is a flexible tetraamine (B13775644) ligand capable of coordinating to metal ions through its four nitrogen donor atoms. nih.gov The presence of both primary and tertiary amine functionalities within its structure allows for a variety of coordination modes. This structural versatility enables BAPP to form stable chelate rings with metal centers, a key factor in the formation of robust metal complexes. biointerfaceresearch.com The flexibility of the aminopropyl side chains further allows the ligand to adapt to the preferred coordination geometry of different metal ions. nih.gov

The protonation constants of BAPP have been determined potentiometrically, providing insight into its acid-base properties which are crucial for understanding its complexation behavior in solution. nih.gov The molecule's ability to bridge multiple metal centers also makes it a candidate for the construction of coordination polymers. ijpcbs.com The diverse coordination capabilities of BAPP have led to its use in the synthesis of both mononuclear and polynuclear metal complexes. nih.govijpcbs.com

Formation of Metal Complexes

This compound readily forms complexes with a range of divalent metal ions in aqueous solutions. nih.gov The formation of these complexes is often studied using techniques such as potentiometric titration to determine their stability constants and thermodynamic parameters. nih.govresearchgate.net These studies provide valuable information on the stoichiometry and stability of the resulting metal-ligand species in solution. researchgate.net The formation of ternary complexes, where BAPP and another ligand coordinate to the same metal ion, has also been investigated, highlighting the ligand's role in more complex systems. nih.gov

The stability of the binary complexes formed between BAPP and divalent metal ions generally follows the Irving-Williams order: Co(II) < Ni(II) < Cu(II) > Zn(II). nih.govresearchgate.net This trend is consistent with the electronic configurations and ionic radii of the metal ions. The formation of these complexes is typically accompanied by favorable changes in enthalpy and Gibbs free energy. nih.gov

Divalent Metal Ion Complexation

The interaction of this compound with various divalent metal ions has been the subject of numerous studies. These investigations have focused on the synthesis, characterization, and properties of the resulting complexes. nih.govnih.gov

Cobalt(II) forms complexes with this compound. nih.gov Potentiometric studies have been employed to determine the formation constants of these complexes in aqueous solutions. nih.govresearchgate.net In some instances, layered coordination polymers of cobalt(II) have been synthesized using derivatives of BAPP, where the piperazine-based ligand bridges metal centers. nih.gov The thermodynamic parameters for the complexation of Co(II) with BAPP have been determined, indicating that the formation of these complexes is an enthalpically driven process. nih.gov

Table 1: Thermodynamic Data for the Formation of the [Co(BAPP)]²⁺ Complex

| Thermodynamic Parameter | Value |

| log K | 8.83 |

| -ΔG° (kJ mol⁻¹) | 50.4 |

| -ΔH° (kJ mol⁻¹) | 39.8 |

Data sourced from potentiometric studies in aqueous solution at 25°C and 0.1 M NaNO₃ ionic strength. nih.gov

Nickel(II) readily forms complexes with this compound. nih.gov The stability of Ni(II)-BAPP complexes has been investigated through potentiometric titrations, revealing their formation constants. nih.govresearchgate.net The coordination geometry around the nickel(II) center in complexes with similar piperazine-containing ligands can vary, with both square planar and octahedral geometries being observed. nih.gov The structural and spectroscopic properties of these complexes provide insights into the coordination behavior of the ligand. nih.gov

Table 2: Thermodynamic Data for the Formation of the [Ni(BAPP)]²⁺ Complex

| Thermodynamic Parameter | Value |

| log K | 10.82 |

| -ΔG° (kJ mol⁻¹) | 61.76 |

| -ΔH° (kJ mol⁻¹) | 52.8 |

Data sourced from potentiometric studies in aqueous solution at 25°C and 0.1 M NaNO₃ ionic strength. nih.gov

Copper(II) exhibits a strong affinity for this compound, forming highly stable complexes. nih.gov The formation constants for Cu(II)-BAPP complexes are significantly higher than those for other first-row transition metals, in line with the Irving-Williams series. nih.govresearchgate.net The crystal structure of a copper(II) perchlorate (B79767) complex with BAPP has been determined, revealing a distorted square pyramidal geometry around the copper center. nih.gov The coordination environment of copper(II) in complexes with related piperazine-based ligands has also been extensively studied, often revealing five-coordinate geometries. mdpi.com

Table 3: Thermodynamic Data for the Formation of the [Cu(BAPP)]²⁺ Complex

| Thermodynamic Parameter | Value |

| log K | 15.65 |

| -ΔG° (kJ mol⁻¹) | 89.33 |

| -ΔH° (kJ mol⁻¹) | 74.3 |

Data sourced from potentiometric studies in aqueous solution at 25°C and 0.1 M NaNO₃ ionic strength. nih.gov

Zinc(II) forms stable complexes with this compound. nih.gov The formation of these complexes has been studied in aqueous solution, and their stability constants have been determined. nih.govresearchgate.net The speciation of Zn(II)-BAPP complexes is pH-dependent, with the Zn(BAPP)²⁺ species being predominant over a wide pH range. nih.gov The catalytic activity of zinc(II) in the presence of piperazine (B1678402) derivatives has been explored in the context of organic reactions. rsc.org

Table 4: Thermodynamic Data for the Formation of the [Zn(BAPP)]²⁺ Complex

| Thermodynamic Parameter | Value |

| log K | 10.61 |

| -ΔG° (kJ mol⁻¹) | 60.56 |

| -ΔH° (kJ mol⁻¹) | 45.4 |

Data sourced from potentiometric studies in aqueous solution at 25°C and 0.1 M NaNO₃ ionic strength. nih.gov

Thermodynamics of Metal Complexation

Effect of Temperature on Complex Formation

The formation of metal complexes with this compound (BAPP) is influenced by temperature. nih.gov Thermodynamic studies have been conducted to understand the protonation of BAPP and its complexation with divalent metal ions in aqueous solutions. nih.govsigmaaldrich.com These investigations often involve potentiometric techniques at a constant ionic strength to determine thermodynamic parameters. nih.gov

Thermal analysis has been a key method in studying charge-transfer molecular complexes of BAPP. scienceopen.comhbku.edu.qaqu.edu.qa Techniques such as thermogravimetric analysis (TGA) provide insights into the thermal stability of these complexes. bhu.ac.inaristonpubs.com For instance, studies on various Schiff base metal complexes have utilized TGA to determine their decomposition pathways and thermal stability, which can be influenced by the coordination environment and the metal ion itself. bhu.ac.inaristonpubs.com The stability of BAPP metal complexes, in terms of thermodynamic parameters like Gibbs free energy (ΔG⁰) and enthalpy change (ΔH⁰), has been shown to follow the Irving-Williams order for some divalent metal ions: Co(II) < Ni(II) < Cu(II) > Zn(II). nih.govresearchgate.net

Structural Analysis of Metal Complexes

The structural elucidation of metal complexes of this compound is crucial for understanding their properties and potential applications. X-ray crystallography and other spectroscopic methods are instrumental in this analysis.

Crystal Structures and Coordination Geometry

Single-crystal X-ray diffraction has been employed to determine the precise three-dimensional arrangement of atoms in metal complexes of BAPP and related ligands. researchgate.netmdpi.com For example, a novel bimetallic complex, [Cu(bappz)(μ-NC)Ni(CN)3]·H2O, where bappz is this compound, showcases a cyanide-bridged binuclear structure. researchgate.net In this complex, the copper(II) ion is five-coordinated by four nitrogen atoms from the BAPP ligand and one nitrogen atom from a bridging cyanide group, resulting in a distorted square-pyramidal geometry. The nickel(II) ion, in contrast, adopts a square planar geometry, coordinated by the carbon atoms of four cyanide groups. researchgate.net

In other copper(II) complexes with different nitrogen-containing ligands, various coordination geometries are observed, such as distorted trigonal-bipyramidal. nih.gov The flexibility of the BAPP ligand allows it to adopt different conformations to accommodate the geometric preferences of the metal ion.

Table 1: Selected Crystal Structure and Coordination Geometry Data

| Complex | Metal Ion | Coordination Geometry | Key Structural Features |

| [Cu(bappz)(μ-NC)Ni(CN)3]·H2O researchgate.net | Cu(II) | Distorted square-pyramidal | Cyanide-bridged binuclear structure. researchgate.net |

| [Cu(bappz)(μ-NC)Ni(CN)3]·H2O researchgate.net | Ni(II) | Square planar | Coordinated to four cyanide groups. researchgate.net |

| [Cu2(LEt)2(OAc)2(dmf)2] nih.gov | Cu(II) | Distorted trigonal-bipyramidal | Dinuclear complex with bidentate-bridged ligands. nih.gov |

Intermolecular Interactions (e.g., Hydrogen Bonding, NCI Analysis)

Intermolecular interactions, particularly hydrogen bonding, play a significant role in the stabilization of the crystal structures of BAPP metal complexes. The primary amine groups of the BAPP ligand are capable of forming hydrogen bonds, which can link individual complex units into extended supramolecular architectures. For instance, in some crystal structures, C—H···O hydrogen bonds have been observed to connect molecules into chains. nih.gov

Applications of Metal Complexes

The versatile coordination behavior of this compound leads to the formation of metal complexes with a range of interesting applications, from catalysis to materials with specific optical properties.

Catalytic Applications

Metal complexes derived from ligands similar to BAPP have shown potential in catalysis. While specific catalytic applications for BAPP complexes are an area of ongoing research, the structural features of these complexes are promising. For example, dinuclear copper(II) complexes are studied for their catalytic potential in various chemical transformations. nih.gov The ability of the BAPP ligand to stabilize different oxidation states and coordination geometries of metal ions is a key factor in designing effective catalysts.

Luminescence Properties

The incorporation of metal ions into complexes with organic ligands like BAPP can lead to materials with interesting luminescence properties. The organic ligand itself or the metal-to-ligand charge transfer processes can be responsible for the emission of light. While detailed studies on the luminescence of BAPP complexes are not extensively reported in the provided context, research on related metal-organic frameworks and coordination polymers suggests that the judicious choice of metal and ligand can tune the luminescent properties for applications in sensing, imaging, and optoelectronics. mdpi.com For instance, fluorescence assays on some derivatives of this compound have been conducted to understand their localization within biological systems, indicating the potential for fluorescent probes. nih.gov

Material Science Applications

The distinct molecular architecture of this compound, which includes primary and tertiary amine functionalities, makes it a versatile component in polymer synthesis and material modification. Its applications span from serving as a robust curing agent for epoxy resins to acting as a monomer in the production of advanced polyamides and a functionalizing agent for sophisticated materials like metal-organic frameworks.

Polyamides and Polyimides

In the realm of high-performance polymers, BAPP is utilized as a diamine monomer in the synthesis of polyamides and polyimides. The incorporation of the piperazine ring into the polymer backbone introduces unique structural characteristics that influence the final properties of the material.

Research into polyamides synthesized from piperazine and dimer acids has shown that the piperazine content has a notable effect on the material's thermal and mechanical properties. researchgate.net The presence of the piperazine ring can disrupt the regular hydrogen bonding between polyamide chains, leading to a more amorphous structure. researchgate.net This, in turn, can lower the melting temperature (Tf), heat of fusion (Hf), crystallization temperature (Tc), glass transition temperature (Tg), tensile strength, and hardness of the resulting polyamide. researchgate.net This ability to tailor the degree of crystallinity is crucial for applications such as hot-melt adhesives, where controlled melting behavior is required. researchgate.net

Furthermore, a novel polyimide was synthesized by reacting this compound with pyromellitic dianhydride (PMDA). The resulting polymer was characterized for its thermal properties, demonstrating the potential of BAPP in creating thermally stable polyimides.

While detailed comparative data for polyamides based on BAPP is still emerging, the established principles of polymer chemistry suggest that its flexible aminopropyl chains and the semi-rigid piperazine ring can be used to fine-tune properties like solubility and melt processability. The introduction of aliphatic diamine moieties, such as those in BAPP, into poly(amide-imide) structures has been shown to improve solubility and melt viscosity, making the materials more suitable for melt processing. researchgate.net

Table 1: Illustrative Thermal and Mechanical Properties of Polyamides with Piperazine Derivatives

| Property | Effect of Increasing Piperazine Content | Rationale |

|---|---|---|

| Melting Temperature (Tf) | Decreases | Disruption of inter-chain hydrogen bonding leads to lower crystallinity. researchgate.net |

| Glass Transition Temp. (Tg) | Decreases | Increased amorphous content due to the bulky piperazine ring. researchgate.net |

| Tensile Strength | Decreases | Reduced crystallinity and intermolecular forces. researchgate.net |

This table illustrates general trends observed in polyamides containing piperazine derivatives, providing a basis for understanding the potential impact of BAPP.

Epoxy Resins

As a curing agent for epoxy resins, this compound offers a unique combination of reactivity and structural benefits. The primary amine groups at the ends of the molecule readily react with the epoxide groups of the resin, initiating the cross-linking process. The tertiary amine groups within the piperazine ring can also contribute to the curing mechanism, potentially acting as catalysts for the polymerization reaction. uotechnology.edu.iq

The structure of the amine curing agent significantly influences the properties of the final cured epoxy. uotechnology.edu.iq Aliphatic amines, like BAPP, are typically used for room temperature curing applications. scholaris.ca The flexible chain of BAPP can impart improved toughness and flexibility to the cured epoxy, a desirable characteristic in applications such as adhesives and coatings where resistance to impact and thermal shock is important.

A comparative study of a linear diamine versus a branched polyamine as epoxy curing agents revealed that the branched structure led to a higher glass-transition temperature and crosslink density in the cured epoxy. rsc.orgnih.gov While this study did not use BAPP directly, its structure, which can be considered a form of branched diamine, suggests it could offer similar benefits in enhancing the thermomechanical properties of epoxy resins. The presence of the piperazine ring is also expected to contribute to the thermal stability of the cured network.

The choice of curing agent has a direct impact on the mechanical properties of the cured epoxy. For instance, epoxy systems cured with aromatic amines generally exhibit higher tensile strength and modulus compared to those cured with aliphatic amines due to the rigidity of the aromatic rings. uotechnology.edu.iq However, aliphatic amines often provide better flexibility and impact strength. BAPP, with its combination of aliphatic chains and a heterocyclic ring, offers a potential balance between these properties.

Table 2: Comparison of Properties for Epoxy Resins Cured with Different Amine Types

| Property | Aliphatic Amine Cured Epoxy | Aromatic Amine Cured Epoxy | Potential Contribution of BAPP |

|---|---|---|---|

| Curing Condition | Room Temperature | Elevated Temperature | Room or elevated temperature curing possible. |

| Glass Transition Temp. (Tg) | Lower | Higher | Moderate to high Tg, influenced by the piperazine ring. rsc.org |

| Tensile Strength | Moderate | High | Moderate, with potential for good toughness. |

| Flexibility | High | Low | Enhanced flexibility due to the aminopropyl chains. |

This table provides a general comparison of epoxy properties based on the type of amine curing agent, contextualizing the potential performance of BAPP.

Metal-Organic Frameworks (MOFs)

The functionalization of metal-organic frameworks (MOFs) with specific organic molecules is a rapidly growing area of material science aimed at tailoring the properties of these porous materials for specific applications such as gas storage and catalysis. The amine groups present in this compound make it a candidate for modifying the internal surfaces of MOFs.

A study on a MOF functionalized with piperazine demonstrated significantly enhanced methane (B114726) storage capacity compared to its non-functionalized counterpart. rsc.org The introduction of the piperazine groups into the framework resulted in a more lipophilic (less polar) surface, which is favorable for methane adsorption. rsc.org Although this study did not use BAPP, the principle of using piperazine-containing molecules to modify MOF properties is clearly established.

The aminopropyl chains of BAPP could serve as flexible linkers to attach the piperazine moiety to the MOF structure, potentially allowing for greater control over the positioning and orientation of the functional groups within the pores. This could lead to the development of MOFs with highly tailored adsorption properties for various gases and molecules. The primary amine groups of BAPP could also serve as sites for further chemical reactions, allowing for the introduction of additional functionalities within the MOF structure.

Applications in Polymer and Materials Science

Monomer in Polymer Synthesis

The diamine structure of 1,4-Bis(3-aminopropyl)piperazine makes it an excellent monomer for step-growth polymerization, leading to the formation of various classes of polymers. Its incorporation into the polymer backbone influences properties such as charge density, biodegradability, and thermal stability.

Researchers have utilized this compound in the synthesis of Poly(amino ether) (PAE) polymers for non-viral gene delivery. A notable example is the polymer identified as 1,4C-1,4Bis, which was synthesized via ring-opening polymerization of 1,4-cyclohexanedimethanol (B133615) diglycidyl ether (1,4C) and this compound (1,4Bis). core.ac.uk This parallel synthesis approach allows for the creation of a focused library of polymers by reacting various diglycidyl ethers and polyamines. core.ac.uk

Studies have shown that the 1,4C-1,4Bis polymer demonstrates significantly higher transgene expression compared to the widely used 25 kDa branched poly(ethylene imine) (PEI) at certain polymer-to-DNA weight ratios. core.ac.uk For instance, in PC3-PSMA cells, the 1,4C-1,4Bis polymer exhibited up to an 80-fold enhancement in transfection efficacy and decreased cytotoxicity compared to 25k PEI. researchgate.net These PAE polymers are capable of self-assembling with plasmid DNA to form nanoparticles that facilitate gene delivery into mammalian cells. nasa.gov The 1,4C-1,4Bis polymer has also been used to template the formation of gold nanoparticles, creating theranostic systems that combine diagnostic and therapeutic capabilities. researchgate.net

| Polymer | Cell Line | Polymer:DNA Ratio (w/w) | Relative Transfection Efficacy (vs. PEI 25k) | Key Finding |

|---|---|---|---|---|

| 1,4C-1,4Bis | PC3-PSMA | 25:1 | Significantly Higher | Demonstrated higher gene transfection efficacies than pEI-25. mdpi.com |

| 1,4C-1,4Bis | PC3-PSMA | Higher Ratios | Up to 80-fold Enhancement | Showed superior transfection efficacy and lower cytotoxicity. researchgate.net |

| 1,4C-1,4Bis | Murine Osteoblasts | 25:1 | Comparable to PEI-25 | Effective in the presence of 10% fetal bovine serum. mdpi.com |

This compound is a key monomer in the development of various cationic polymers designed for gene therapy. titech.ac.jpnih.gov Its amine groups provide a positive charge, enabling the polymer to electrostatically interact with and condense negatively charged DNA into nanoparticles, protecting it from degradation and facilitating cellular uptake. nasa.gov

One area of research involves the creation of bioreducible cationic polyurethanes. A linear cationic polyurethane, denoted PUBAP, was synthesized through a stepwise polycondensation reaction between 2,2'-dithiodiethanol bis(p-nitrophenyl carbonate) and this compound. titech.ac.jp This polymer, containing disulfide bonds, is designed to be biodegradable in the reducing intracellular environment, which aids in the release of the genetic payload. titech.ac.jp The PUBAP polymer demonstrated superior gene delivery properties and higher in vitro transfection efficiency in MCF-7 and SKOV-3 cancer cells compared to its cationic polyamide analogue. titech.ac.jp

In another approach, a bioreducible cationic polyamide (SSBAP) was synthesized by the polycondensation of bis-(p-nitrophenyl)-3,3'-dithiodipropanoate and this compound. nih.gov This polymer was further conjugated with dextran to create a triblock copolymer (Dex-SSBAP-Dex) capable of forming nanoscale polyplexes for systemic gene delivery. nih.gov

Polyimides are a class of high-performance polymers known for their exceptional thermal stability. vt.edu The most common method for their synthesis is a two-step process. vt.edu The first step involves the reaction of a diamine with a dianhydride in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. titech.ac.jpvt.edu In the second step, this precursor is converted into the final polyimide through thermal or chemical cyclization (imidization), which involves the elimination of water. core.ac.ukvt.edu

As a molecule with two primary amine groups, this compound is structurally suited to act as a diamine monomer in this polymerization process. It can react with various aromatic dianhydrides to potentially form novel polyimides. titech.ac.jp However, specific research detailing the synthesis and characterization of polyimides derived directly from this compound is not extensively documented in the reviewed literature.

Interfacial polymerization is a technique used to produce thin-film composite (TFC) membranes, which are widely employed in separation processes like nanofiltration and reverse osmosis. nih.gov This method involves a reaction between two highly reactive monomers at the interface of two immiscible liquids. nih.gov

Typically, a thin, porous support membrane is soaked in an aqueous solution containing an amine monomer. It is then immersed in an organic solvent containing an acyl chloride monomer. nih.gov A rapid polymerization reaction occurs at the liquid-liquid interface, forming a dense, ultrathin polyamide selective layer on the support membrane. nih.gov Piperazine (B1678402) (PIP) is a very common diamine monomer used for this purpose, reacting with monomers like trimesoyl chloride (TMC) to form a poly(piperazine-amide) layer. researchgate.net

Given that this compound is a derivative of piperazine, it possesses the necessary amine functionality to participate in interfacial polymerization. Its use as the aqueous monomer could lead to the formation of polyamide membranes with distinct properties. Nevertheless, specific examples or detailed studies of its application in this context are not prominent in the available scientific literature.

Functionalization of Materials

The reactive amine groups of this compound also allow it to be chemically grafted onto the surfaces of various materials. This surface modification is used to alter properties such as surface charge, hydrophilicity, and reactivity for specific applications.

This compound has been specifically used to functionalize the surfaces of natural montmorillonite (B579905) and synthetic kanemite. sigmaaldrich.com Montmorillonite is a type of clay mineral, and kanemite is a layered silicate. Functionalizing these materials with an amine-containing compound like this compound introduces amine groups onto their surfaces, which can serve as active sites for further reactions or as adsorption sites for specific molecules. While this application is cited in chemical product literature, detailed primary research studies on the specific methodologies and outcomes of this functionalization were not available in the reviewed sources.

Development of Functionalized Chitosan-Based Sorbents

Researchers have successfully utilized this compound in the engineering of advanced, functionalized chitosan-based sorbents for environmental remediation. A key application involves a two-step chemical modification of chitosan (B1678972), a natural biopolymer, to create a novel sorbent material designated as CH-ANP. In this process, the chitosan backbone is first reacted with glycidyl methacrylate. Subsequently, it is treated with this compound. specialchem.comarnettepolymers.com

The primary purpose of incorporating this compound is to introduce additional nitrogen basic centers into the chitosan structure. specialchem.comarnettepolymers.comresearchgate.net These nitrogen sites act as Lewis bases, which have a strong affinity for binding with toxic metal cations present in aqueous solutions. The successful incorporation of the this compound molecule is confirmed through various analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), solid-state 13C NMR spectroscopy, and elemental analysis, which shows a significant increase in the nitrogen content of the modified chitosan. specialchem.comarnettepolymers.com This engineered material demonstrates a superior ability to remove heavy metal ions from water compared to pristine chitosan. specialchem.com

Enhancement of Material Properties

Antimicrobial Properties of Cationic Polymers

The piperazine structural motif, a core component of this compound, is recognized for its role in developing polymers with significant antimicrobial properties. stobec.com When integrated into a polymer backbone, the amine groups of this compound can be protonated or quaternized, imparting a positive charge to the macromolecule. This creates a cationic polymer, which is a key feature for antimicrobial activity.

The antimicrobial mechanism of such cationic polymers generally involves electrostatic interaction. The positively charged polymer surface is attracted to the negatively charged cell membranes of microorganisms like bacteria. This attraction facilitates the disruption of the cell wall and membrane, leading to the leakage of essential intracellular components and ultimately causing cell death. stobec.com This contact-killing mechanism is advantageous as it minimizes the release of toxic biocidal agents into the environment. The development of piperazine-based antimicrobial polymers is a promising strategy for applications in healthcare, water purification, and food packaging to inhibit the growth of pathogenic microbes. stobec.comevonik.com

Durability and Flexibility of Specialty Polymers and Resins

In the formulation of specialty polymers and resins, such as epoxies, this compound can function as an effective curing agent or cross-linker. A curing agent's role is to react with the polymer chains (e.g., epoxy prepolymers) to form a three-dimensional network, converting the liquid resin into a solid, durable material. threebond.co.jp The two primary amine groups at the ends of the this compound molecule allow it to bond with at least two polymer chains, establishing the cross-links that are fundamental to the strength and durability of the final product.

Furthermore, the molecular structure of this compound contributes to the flexibility of the cured polymer. The presence of propyl (—(CH₂)₃—) chains and the piperazine ring imparts a degree of rotational freedom and spacing between the cross-links. This inherent flexibility within the cross-linking agent helps to prevent the final material from becoming brittle. specialchem.com The use of such flexible diamines allows polymers to deform under stress and resist cracking, which is a critical property for high-performance coatings, adhesives, and composite materials. specialchem.com

Sorption Capabilities for Toxic Cations

The functionalized chitosan sorbent (CH-ANP) developed using this compound exhibits highly effective sorption capabilities for various toxic cations. specialchem.comresearchgate.net The enhanced concentration of nitrogen basic centers on the polymer surface allows for the efficient removal of heavy metals like copper (Cu²⁺), cadmium (Cd²⁺), and lead (Pb²⁺) from aqueous environments. specialchem.comarnettepolymers.com

Studies analyzing the sorption behavior found that the experimental data fit well with the Langmuir sorption isotherm model. specialchem.comarnettepolymers.comresearchgate.net This model suggests that the sorption occurs at specific homogeneous sites on the sorbent surface, forming a monolayer of the metal ions. The Langmuir analysis revealed maximum sorption capacities for the CH-ANP material as detailed in the table below. specialchem.comarnettepolymers.comresearchgate.net These results confirm that the chemical modification with this compound significantly enhances the material's capacity to sequester toxic cations, making it a promising candidate for wastewater treatment applications. specialchem.com

| Toxic Cation | Highest Sorption Ability (mmol/g) |

|---|---|

| Copper (Cu²⁺) | 2.82 |

| Cadmium (Cd²⁺) | 1.96 |

| Lead (Pb²⁺) | 1.60 |

Permselective Membranes for Electrochemical Applications

The structural and chemical properties of this compound make it a suitable building block for creating permselective membranes, particularly anion exchange membranes (AEMs), used in electrochemical applications. AEMs are designed to allow the passage of anions while blocking cations. This property is crucial for devices like alkaline fuel cells and water electrolysis systems.

To create an AEM, the amine groups within the this compound molecule can be chemically modified (quaternized) to carry permanent positive charges. When this functionalized molecule is incorporated into a polymer matrix, these fixed positive charges facilitate the transport of negative ions (anions) through the membrane. Research on related piperidinium- and piperazinium-functionalized polymers has shown that such structures can create interconnected hydrophilic channels that enhance anion transport. The use of piperazine-based functional groups can lead to AEMs with high hydroxide conductivity and good dimensional stability, which are critical performance metrics for electrochemical devices.

Environmental and Industrial Applications

Water Treatment Applications

In the field of water remediation, 1,4-Bis(3-aminopropyl)piperazine serves as a versatile agent for the removal of contaminants, primarily due to its capacity to bind with metal ions and its utility in modifying sorbent materials.

The presence of four nitrogen atoms in the this compound molecule imparts significant chelating properties, enabling it to form stable complexes with various metal ions. researchgate.net Chelation is a process where a central metal ion binds to a ligand at multiple points, forming a ring-like structure known as a chelate. researchgate.net This mechanism is crucial for sequestering heavy metals from aqueous solutions.

Thermodynamic studies have investigated the protonation of BAPP and its complexation with divalent metal ions, confirming its ability to form stable complexes. chigroup.site Research has explored anchoring chelating agents like this compound onto biopolymers such as chitosan (B1678972) to create materials for cation removal. This approach leverages the strong binding affinity of the amine groups in BAPP for heavy metals, effectively removing them from contaminated water sources.

Table 1: Research on this compound in Chelation

| Research Area | Application | Finding |

|---|---|---|

| Metal Ion Complexation | Heavy Metal Sequestration | Thermodynamic studies confirm BAPP's ability to form stable complexes with divalent metal ions. chigroup.site |

A key application of this compound is in the functionalization of sorbent materials to enhance their capacity for removing cations. Sorbents are materials used to adsorb liquids or gases. By modifying their surfaces with BAPP, their affinity for positively charged ions, including heavy metals, is significantly increased.

Studies have successfully used this compound to functionalize natural montmorillonite (B579905), a type of clay mineral, and synthetic kanemite. chigroup.site This functionalization introduces amino groups onto the surface of the sorbent, which act as active sites for binding metal cations. For instance, montmorillonite functionalized with similar aminopropyl groups has shown enhanced adsorption capacity for ions like Co²⁺. The process involves grafting the BAPP onto the sorbent's structure, creating a cost-effective and environmentally friendly adsorbent with potential for treating industrial wastewater.

Table 2: Application of BAPP in Functionalized Sorbents

| Sorbent Material | Functionalizing Agent | Target Contaminant | Mechanism |

|---|---|---|---|

| Natural Montmorillonite | This compound | Cations | Surface functionalization with amine groups enhances adsorption. chigroup.site |

| Synthetic Kanemite | This compound | Cations | Introduction of active binding sites for metal ions. chigroup.site |

Agricultural Chemicals

The piperazine (B1678402) heterocycle is a significant structural motif in the development of modern agrochemicals. Its derivatives have been investigated for a wide range of bioactivities, including fungicidal, bactericidal, insecticidal, and herbicidal properties.

The piperazine structure is frequently used as a linker or scaffold in the design of new, highly active pesticide molecules. Research has shown that incorporating a piperazine ring into the chemical structure of a compound can lead to derivatives with potent biological activities. For example, piperazine derivatives have been synthesized and evaluated for their activity against various plant pathogens and pests.

While direct research on this compound as an adjuvant or synergist to improve the efficacy of existing pesticides is not extensively documented in the reviewed literature, the broader family of piperazine derivatives plays a crucial role in the discovery of new active ingredients. chigroup.site For instance, linking piperazine to other heterocyclic groups has yielded compounds with significant antifungal activity. Similarly, derivatives of piperazine have shown promise as insecticides and as agents to combat plant viruses. chigroup.site This demonstrates the importance of the piperazine core in developing novel solutions for crop protection.

Biological Activity and Biomedical Research

Antimalarial Drug Development

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, have created an urgent need for novel antimalarial drugs. The 1,4-bis(3-aminopropyl)piperazine moiety has been a focal point in the design of new antimalarial agents, particularly those effective against chloroquine-resistant parasites.

Research has demonstrated that derivatives of this compound can exhibit potent activity against chloroquine-resistant (CQ-R) strains of P. falciparum. The strategic modification of the this compound scaffold has led to the development of compounds that can overcome the resistance mechanisms that render chloroquine (B1663885) ineffective. acs.org For instance, certain N¹-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine analogues have shown significant efficacy against the CQ-R FcB1 strain of P. falciparum. nih.gov The activity of these compounds is often maintained across both chloroquine-sensitive and chloroquine-resistant strains, indicating a mechanism of action that circumvents the parasite's resistance pathways. ijcmas.com

A significant body of research has focused on synthesizing and evaluating various derivatives of this compound to enhance their antimalarial potency and selectivity. By introducing different chemical groups to the terminal amino functions of the piperazine (B1678402) scaffold, researchers have been able to modulate the compound's properties. One study reported a derivative that was three times more potent than chloroquine, with a comparable selectivity index, highlighting the potential of this chemical series. nih.gov The aim of these modifications is often to improve the drug's ability to accumulate in the parasite's food vacuole and to inhibit the formation of hemozoin, a crucial process for parasite survival. nih.gov The versatility of the this compound linker has allowed for the synthesis of extensive libraries of compounds, including sulfonamides, amides, and amines, which have been screened for antimalarial activity. sigmaaldrich.comnih.gov

| Compound Derivative | Target Strain | IC₅₀ (nM) | Selectivity Index | Reference |

|---|---|---|---|---|

| N¹-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine analogue | FcB1 (CQ-resistant) | 0.9 | High | nih.gov |

| Diisobutyl derivative | CQ-resistant strain | Potent | Comparable to Chloroquine | |

| Mononitro-substituted quinoline (B57606) derivative | FcB1 (CQ-resistant) | 126 | - | nih.gov |

The antimalarial activity of this compound derivatives is believed to be multifactorial, targeting key parasite vulnerabilities. A primary mechanism is the accumulation of the drug in the parasite's acidic food vacuole. sigmaaldrich.com This accumulation is driven by the basic nature of the piperazine and aminopropyl groups. Once concentrated in the vacuole, these compounds interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. They achieve this by inhibiting the formation of β-hematin (hemozoin), a crystalline, non-toxic form of heme. nih.gov The inhibition of β-hematin formation leads to the buildup of free heme, which is toxic to the parasite and ultimately leads to its death. nih.gov Studies have shown a correlation between the predicted vacuolar accumulation ratios of these compounds and their potency as inhibitors of β-hematin formation, supporting this proposed mechanism of action. Some research also suggests that certain derivatives may have additional targets outside the food vacuole. sigmaaldrich.comnih.gov

Antibacterial Agents

In addition to their antimalarial properties, derivatives of this compound have been investigated as potential antibacterial agents. The piperazine motif is a common feature in many existing antibacterial drugs, and its incorporation into novel structures is an active area of research.

Derivatives of this compound have demonstrated activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. For example, Schiff base derivatives have been synthesized and shown to possess antibacterial properties against these common pathogens. The mode of action for some piperazine-based polymers involves targeting the bacterial cytoplasmic membrane, leading to the leakage of intracellular components and cell death. nih.gov The broad-spectrum potential of these compounds makes them attractive candidates for further development.

A critical challenge in modern medicine is the rise of antibiotic-resistant bacteria. Research into piperazine derivatives has shown promise in addressing this threat. Some piperazine-based compounds have exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA), a notorious multidrug-resistant pathogen. ijcmas.comnih.gov For instance, a novel piperazine compound, RL-308, was found to be effective against MRSA. ijcmas.com Furthermore, certain arylpiperazines have been shown to reverse multidrug resistance in E. coli by inhibiting efflux pumps, which are cellular mechanisms that bacteria use to expel antibiotics. nih.gov This suggests that this compound derivatives could potentially be developed not only as direct-acting antibacterial agents but also as adjuvants that restore the efficacy of existing antibiotics.

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Schiff base derivative of this compound | Escherichia coli, Staphylococcus aureus | Active | |

| Piperazine compound RL-308 | Methicillin-resistant Staphylococcus aureus (MRSA) | Effective | ijcmas.com |

| Arylpiperazines | Multidrug-resistant Escherichia coli | Resistance reversal | nih.gov |

| Piperazine-based polymer | Methicillin-resistant Staphylococcus aureus (MRSA) | Active | nih.gov |

Anticancer and Cytotoxic Activities

The unique structural features of this compound, with its central piperazine ring and flexible aminopropyl side chains, make it a valuable scaffold in the development of new therapeutic agents, particularly in oncology. nih.gov

The piperazine heterocycle is a well-established pharmacophore found in numerous clinically used drugs, including anticancer agents. nih.govresearchgate.net Researchers utilize the this compound skeleton as a template to synthesize libraries of novel compounds with potential antitumor activity. nih.govnih.gov By modifying the terminal amine groups with various chemical moieties, scientists can systematically alter the compound's properties to enhance its efficacy and selectivity against cancer cells. nih.gov

One strategy involves creating derivatives that can interact with specific molecular targets within cancer cells, such as DNA, to alter their function. For example, a series of 1,4-bis[3-(amino-dithiocarboxy)propionyl] piperazine derivatives were synthesized to screen for compounds with higher anti-tumor activity and lower toxicity. nih.gov Another approach tethers the piperazine structure to other biologically active molecules, such as natural products with known anticancer potential like alepterolic acid, to create hybrid molecules with improved properties. nih.gov This modular approach allows for the exploration of diverse chemical space to identify lead compounds for further investigation in cancer therapy. nih.gove-century.us

A critical step in the development of anticancer agents is evaluating their cytotoxic effects against various human cancer cell lines. Derivatives of this compound have been subjected to such in vitro testing, showing varied and sometimes potent activity.

In one study, piperazine-tethered derivatives of alepterolic acid were evaluated against a panel of four cancer cell lines. nih.gov The results indicated that the compounds were generally more effective against the hepatoma cell line HepG2 and the triple-negative breast cancer cell line MDA-MB-231, while being less toxic to the A549 lung cancer and MCF7 breast cancer cell lines. nih.gov The most potent derivative, compound 3n , exhibited a half-maximal inhibitory concentration (IC₅₀) of 5.55 µM against MDA-MB-231 cells. nih.gov Further analysis confirmed that this compound inhibited the growth of MDA-MB-231 cells and prevented colony formation. nih.gov

The table below summarizes the IC₅₀ values for selected piperazine derivatives against various cancer cell lines, demonstrating their cytotoxic potential.

| Compound | Cell Line | IC₅₀ (µM) |

| 3n (alepterolic acid derivative) | MDA-MB-231 | 5.55 ± 0.56 |

| C505 (piperazine derivative) | K562 | < 0.16 |

| C505 (piperazine derivative) | HeLa | < 0.16 |

| C505 (piperazine derivative) | AGS | < 0.16 |

| Compound 2 (thieno[2,3-d]pyrimidine derivative) | MCF-7 | 0.013 |

Data sourced from multiple studies. nih.gove-century.usnih.gov

Another study identified a piperazine-containing compound, C505 , which exhibited potent anticancer activity with growth inhibition (GI₅₀) values below 0.16 µM against K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and AGS (gastric cancer) cell lines. e-century.us Other research has focused on vindoline-piperazine conjugates, with some showing significant growth inhibition against the MDA-MB-231 breast cancer cell line. mdpi.com

A key goal in cancer chemotherapy is to develop agents that selectively target and kill tumor cells while sparing normal, healthy cells. Some piperazine derivatives have demonstrated a degree of selectivity in their cytotoxic activity. For instance, the piperazine-tethered derivatives of alepterolic acid were found to be more effective against HepG2 and MDA-MB-231 cells compared to A549 and MCF7 cells. nih.gov

Furthermore, studies on novel vindoline–piperazine conjugates assessed their selectivity by comparing their effects on cancer cell lines to non-tumor cells. mdpi.com Three compounds (20 , 23 , and 25 ) exhibited promising selectivity, with IC₅₀ values of 2.54 µM, 10.8 µM, and 6.64 µM, respectively, on non-tumor Chinese hamster ovary (CHO) cells, suggesting they are less toxic to these non-cancerous cells. mdpi.com This selective action is a crucial attribute for a potential anticancer drug, as it can lead to a wider therapeutic window and fewer side effects. The development of agents that can selectively induce apoptosis (programmed cell death) in cancer cells is a primary objective, and research has shown that some piperazine derivatives can trigger this process through caspase-dependent pathways. nih.gov

Neuroprotective and Neurological Applications

Beyond antimicrobial and anticancer research, derivatives of this compound are being investigated for their potential in treating disorders of the nervous system, particularly neurodegenerative diseases. google.comgoogle.comgoogle.com

The this compound scaffold has been utilized to create compounds aimed at treating and/or preventing neurodegenerative diseases. google.comgoogle.com These conditions often involve complex cellular and molecular mechanisms, including the abnormal aggregation of proteins. google.com Derivatives have been designed to address these pathologies, such as those associated with Tau protein dysfunction (Tauopathies) or amyloid precursor protein (APP) dysfunction, which are hallmarks of diseases like Alzheimer's. google.comgoogle.com

For example, the compound N-[3-(4-{3-[Bis(2-methylpropyl)amino]propyl}piperazin-l-yl)propyl]- 1,2,3,4-tetrahydroacridin-9-amine, which belongs to the family of this compound derivatives, has been specifically developed for its potential use in treating Tauopathies. google.com Other research has explored the synthesis of bis-Schiff bases from this compound, with some of the resulting compounds showing moderate anticonvulsant activity in preclinical models. researchgate.net This line of research indicates the versatility of the this compound structure as a platform for developing drugs that can act on the central nervous system. google.comresearchgate.net

Potential in Treating Neurodegenerative Diseases with APP Dysfunction

The accumulation of Aβ peptides, especially the Aβ42 form, is a primary hallmark of Alzheimer's disease, leading to the formation of senile plaques in the brain. nih.gov Compounds derived from this compound are being investigated for their ability to decrease the production of these harmful peptides. google.com This makes them valuable candidates for the treatment of diseases where APP metabolism is dysfunctional, including Alzheimer's disease, Down syndrome, amyloid angiopathies, and dementia with Lewy bodies. google.comgoogle.com The development of pharmaceutical compositions containing these derivatives is aimed at treating and potentially preventing such neurodegenerative conditions. google.comgoogle.com

Dopamine (B1211576) Selectivity in Polyimide-Coated Electrodes

A novel polyimide synthesized from this compound and pyromellitic dianhydride (PMDA) has demonstrated significant potential for use in electrochemical sensors. researchgate.net When platinum electrodes are coated with this polyimide, they exhibit selective permeation for dopamine while effectively blocking ascorbic acid, a common interfering substance in biological measurements. researchgate.net This high degree of selectivity is crucial for the development of accurate and reliable dopamine sensors. researchgate.net The polyimide membrane's effectiveness is highlighted by a very high R-value (0.9904), indicating its strong permselective properties. researchgate.net

DNA and Protein Interactions

The aminopropyl groups of this compound play a crucial role in its interactions with biological macromolecules like DNA and proteins. These interactions occur through the formation of hydrogen bonds and electrostatic forces, leading to alterations in the structure and function of these molecules.

DNA Binding Studies (e.g., Intercalative Binding, Oxidative Cleavage)

The rigid structure of the piperazine linker and the density of amine groups in this compound and its derivatives enhance their ability to bind to DNA, particularly through intercalation. This binding is a critical aspect of their potential as therapeutic agents.

A novel palladium(II) complex, [Pd(BAPP)][PdCl4], where BAPP is this compound, has been shown to induce DNA cleavage through an oxidative pathway. nih.govrsc.org This complex can cleave supercoiled pBR322 DNA under physiological conditions without the need for an external reducing agent. rsc.org The cleavage occurs in a concentration-dependent manner. rsc.org Mechanistic studies using radical scavengers have confirmed that the cleavage proceeds via an oxidative mechanism rather than a hydrolytic one. rsc.org

Furthermore, bifunctional derivatives of this compound have been synthesized and studied as potential DNA bis-intercalators. nih.gov For instance, 1,4-Bis{3-[N-(4-chlorobenzo[g]phthalazin-1-yl)aminopropyl]}piperazine, particularly in its diprotonated form, has shown a significant ability to increase the thermal melting temperature (Tm) of DNA, which supports the hypothesis of a strong DNA-binding interaction. nih.gov This enhanced activity compared to its monofunctional counterparts highlights the importance of the bifunctional structure for effective DNA intercalation. nih.gov

Protein Interactions (e.g., BSA binding, enzyme activities)

The interaction of drugs with serum proteins, such as bovine serum albumin (BSA) and human serum albumin (HSA), is a critical factor in their pharmacokinetic profiles. nih.gov While specific studies detailing the binding of this compound itself to BSA are not extensively available in the provided results, the general principles of drug-protein interactions are well-established. Affinity capillary electrophoresis is a common technique used to study these interactions, examining how drugs bind to major serum proteins. nih.gov

Derivatives of this compound have been investigated as inhibitors of specific enzymes. For example, libraries of these compounds have been screened as potential inhibitors of the cytosolic aminopeptidase (B13392206) Pfa-M1, which is a target for antimalarial drugs. nih.gov

Antifungal Activity

Derivatives of this compound have demonstrated notable antifungal properties. Specifically, Schiff base derivatives have shown activity against various fungal strains. The synthesis of piperazine derivatives and their subsequent screening have revealed significant antifungal potential. researchgate.net For instance, certain synthesized compounds have been tested against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus, with many showing promising results. researchgate.net This suggests that the piperazine scaffold is a valuable structural motif for the development of new antifungal agents. researchgate.net

Antioxidant Properties

Schiff base derivatives of this compound have been found to possess significant antioxidant properties. researchgate.net In a study investigating novel bioactive derivatives, the antioxidant capacity was evaluated, and the synthesized compounds showed high activity. researchgate.net One of the compounds exhibited a very low LC50 value of 15 µg/ml, indicating potent antioxidant potential. researchgate.net The antioxidant activity of piperazine-containing compounds is an area of active research, with various species of the Piper genus, which contain piperine (B192125) (a different piperazine-containing compound), also being known for their antioxidant effects through radical scavenging and prevention of lipid peroxidation. nih.gov

Biochemical Assay Reagent Applications